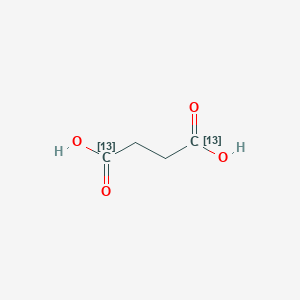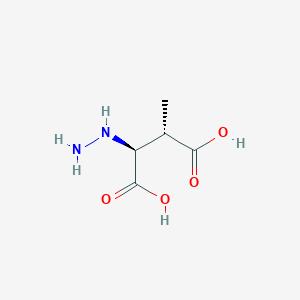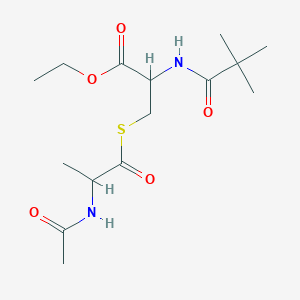
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate, also known as EADP, is a synthetic compound that has been widely used in scientific research. It is a derivative of the natural amino acid cysteine and has been found to have potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and oxidative stress. Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been found to reduce the levels of ROS and pro-inflammatory cytokines in various cell types, including cancer cells. Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. However, its high cost and limited availability may limit its use in some experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Studies are also needed to determine the optimal dosage and administration route for Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate in various diseases. Additionally, the development of more efficient and cost-effective synthesis methods for Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate may increase its availability for research and potential clinical use.
Conclusion:
In conclusion, Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate is a synthetic compound that has potential therapeutic applications in various fields of medicine. Its antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of diseases associated with oxidative stress and inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate can be synthesized through a multi-step process involving the reaction of various reagents. The initial step involves the reaction of ethyl 3-bromo-2-(2,2-dimethylpropanoylamino)propanoate with sodium thiolate to produce ethyl 3-(2-mercapto-2-methylpropanamido)propanoate. This intermediate is then reacted with acetic anhydride to produce ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate, which is the final product.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has been extensively studied in various scientific fields, including biochemistry, pharmacology, and medicine. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of diseases associated with oxidative stress and inflammation.
Propiedades
Número CAS |
144965-09-3 |
|---|---|
Nombre del producto |
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate |
Fórmula molecular |
C15H26N2O5S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate |
InChI |
InChI=1S/C15H26N2O5S/c1-7-22-12(19)11(17-14(21)15(4,5)6)8-23-13(20)9(2)16-10(3)18/h9,11H,7-8H2,1-6H3,(H,16,18)(H,17,21) |
Clave InChI |
UPTPRIZTFCXRGR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CSC(=O)C(C)NC(=O)C)NC(=O)C(C)(C)C |
SMILES canónico |
CCOC(=O)C(CSC(=O)C(C)NC(=O)C)NC(=O)C(C)(C)C |
Sinónimos |
pivaloyl-S-(N'-acetylalanyl)-cysteine ethyl ester SPM 5267 SPM-5267 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




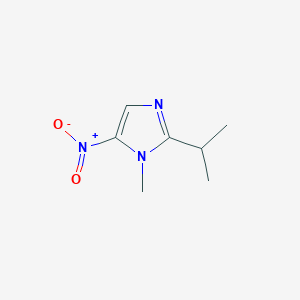
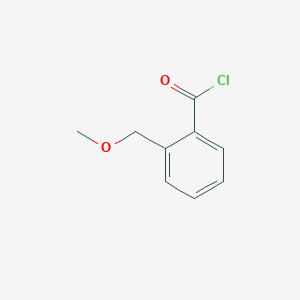
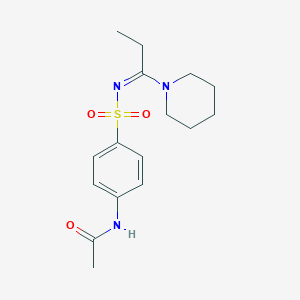
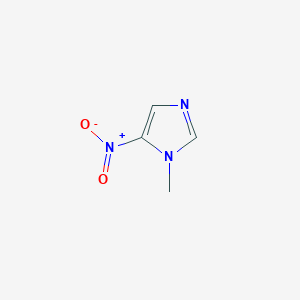
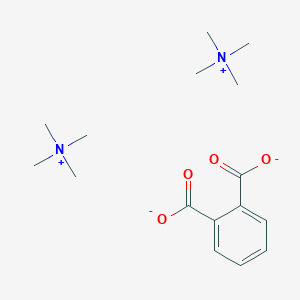

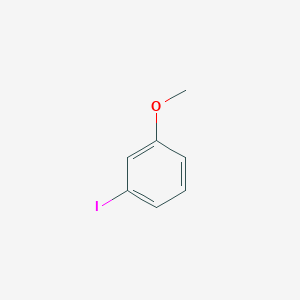
![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)


